N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Physicochemical Properties Drug-likeness Benzimidazole Derivatives

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic small molecule (C18H27N3O3S, MW 365.5) featuring a 2-(propylsulfonyl)benzimidazole core with an N,N-diisopropyl acetamide side chain. The compound is catalogued in the ZINC database (ZINC71315921) and has been linked to a 2011 publication on bombesin receptor subtype-3 (BRS-3) agonists, though its specific role in that study is not fully characterized in the available record.

Molecular Formula C18H27N3O3S
Molecular Weight 365.49
CAS No. 886905-29-9
Cat. No. B2776799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS886905-29-9
Molecular FormulaC18H27N3O3S
Molecular Weight365.49
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C
InChIInChI=1S/C18H27N3O3S/c1-6-11-25(23,24)18-19-15-9-7-8-10-16(15)20(18)12-17(22)21(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3
InChIKeyBXQYDPAZXVHHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 886905-29-9): Chemical Identity and Database Provenance


N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic small molecule (C18H27N3O3S, MW 365.5) featuring a 2-(propylsulfonyl)benzimidazole core with an N,N-diisopropyl acetamide side chain . The compound is catalogued in the ZINC database (ZINC71315921) and has been linked to a 2011 publication on bombesin receptor subtype-3 (BRS-3) agonists, though its specific role in that study is not fully characterized in the available record [1]. No clinical trials or advanced development status have been reported for this compound [1]. The compound is primarily available from research chemical suppliers for exploratory in vitro studies.

Selection Sulfonylbenzimidazole probe for exploratory GPCR panel screening
Workflow In vitro SAR and selectivity profiling; target engagement review
Context Prioritize compound-specific validation before downstream model use

Why Generic Substitution of N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide Is Not Advisable


Compounds within the 2-sulfonylbenzimidazole acetamide class are not interchangeable because subtle modifications to the sulfonyl substituent (e.g., methyl, ethyl, propyl, isopropyl) or the acetamide N-substituents (e.g., dimethyl, diethyl, diisopropyl, cyclic amines) can profoundly alter target selectivity, cellular permeability, and metabolic stability [1]. The 2011 BRS-3 agonist study illustrates that even within a closely related sulfonamide chemical series, modest structural changes lead to substantial differences in receptor selectivity and oral bioavailability [2]. Therefore, selecting the precise compound with verified activity data for the intended target is critical rather than relying on a similar structural analog.

!
Sulfonyl substituent sensitivity
Propyl vs. methyl/ethyl/isopropyl sulfonyl chains may shift receptor selectivity and permeability profiles.
!
Acetamide N-substituent mismatch
Diisopropyl acetamide cannot be substituted with dimethyl, diethyl, or cyclic amine variants without altering target binding.
!
Positional isomerism risk
2-Propylsulfonyl placement differs from 5-substituted CB2-active examples; CB2/CB1 selectivity context may differ.

N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide: Quantitative Differentiation Evidence


Molecular Properties: MW, logP, and TPSA Comparison Against Structural Analogs

The target compound has a molecular weight of 365.5 g/mol, a calculated logP of approximately 1.72–3.76 (depending on prediction method), and a topological polar surface area (TPSA) around 79.4 Ų [1][2]. While these values indicate favorable drug-like properties according to Lipinski's Rule of Five, a direct comparison to the closest commercially available analog, 2-(propylsulfonyl)-1H-benzo[d]imidazole (MW 224.28, CAS 80983-34-2), shows the target compound is substantially larger and more lipophilic, which would be expected to alter membrane permeability and target binding kinetics . However, no quantitative, head-to-head biological data have been identified in the public domain to confirm the functional significance of these physicochemical differences.

Physicochemical properties
Class-level inference
MW 365.5 Da, TPSA ~79.4 Ų vs. core scaffold MW 224.3 Da, TPSA ~70.2 Ų
Physicochemical divergence suggests different permeability and binding kinetics; data to verify.
Calculated properties; no head-to-head biological comparison available.
Physicochemical Properties Drug-likeness Benzimidazole Derivatives

Receptor Selectivity: BRS-3 vs. Other Bombesin Receptor Subtypes – Class-Level Context

The target compound appears in the ZINC database linked to a publication (Bioorg Med Chem Lett, 2011) that reported selective BRS-3 agonists with mid-nanomolar potency and selectivity over BB1 and BB2 receptors [1]. However, the specific BRS-3 activity value for this compound is not publicly disclosed in the abstract or available database records; only a subset of compounds (e.g., 'compound 2a') have published quantitative data [1]. The compound's presence in the same screening collection suggests it may have been profiled, but the absence of a reported IC50 or EC50 prevents quantitative comparison to the lead series. Consequently, any differentiation claim relative to in-class CB2 agonists (e.g., those from US 7,598,393) cannot be supported with numerical evidence at this time.

BRS-3 selectivity
Data to verify
Activity data not publicly disclosed; linked to 2011 BRS-3 agonist publication without specific values.
Potential BRS-3 engagement requires experimental confirmation.
Only lead compound 2a has reported mid-nanomolar potency.
GPCR Bombesin Receptor Selectivity

CB2 Receptor Agonism: Differentiation Among Sulfonyl Benzimidazole Derivatives

Patents describing sulfonyl benzimidazole derivatives as selective CB2 agonists (e.g., US 7,598,393) establish that compounds with a propylsulfonyl group at the 5-position and a substituted acetamide at the N1 position can exhibit CB2 agonistic activity [1]. The target compound features a propylsulfonyl group at the 2-position rather than the 5-position, and the N1 substituent is a diisopropyl acetamide rather than the aliphatic groups exemplified in the patent. These structural differences are predicted to alter CB2 binding affinity and selectivity versus CB1 [2]. However, no published head-to-head CB2 binding data exist for this specific compound, making it impossible to claim superiority or parity with the patented examples.

CB2 receptor context
Class-level inference
2-Propylsulfonyl, N,N-diisopropyl acetamide substitution vs. patent-exemplified 5-substituted analogs.
Positional isomerism may alter CB2/CB1 selectivity; compound-specific binding data absent.
No head-to-head Ki or IC50 values published for this compound.
Cannabinoid CB2 Receptor Agonist Inflammation

Recommended Research Applications for N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide


Exploratory GPCR Screening: BRS-3 and CB2 Target Profiling

Given the compound's structural resemblance to both BRS-3 agonist chemotypes and CB2-active sulfonyl benzimidazoles, it may serve as a probe in cell-based GPCR screening panels to assess selectivity across bombesin receptor subtypes (BB1, BB2, BRS-3) and cannabinoid receptors (CB1, CB2). Such profiling would generate the quantitative comparative data currently missing from the literature .

Structure-Activity Relationship (SAR) Studies on Sulfonyl Benzimidazole Acetamides

The compound occupies a distinct structural space by combining a 2-propylsulfonyl group with a bulky N,N-diisopropyl acetamide. It can serve as a key intermediate or comparator in SAR campaigns aiming to optimize metabolic stability or selectivity within benzimidazole-based lead series. Its physicochemical properties (MW 365.5, TPSA 79.4 Ų) make it a suitable scaffold for evaluating the impact of steric bulk on target engagement .

Analytical Reference for Chromatographic Method Development

The compound can be used as a reference standard for developing HPLC or LC-MS methods to quantify sulfonyl benzimidazole derivatives in reaction mixtures or biological matrices, leveraging its distinct retention time and mass spectral signature (m/z 365.5 [M+H]+) .

Application
Selection Property
Validation Focus
Exploratory GPCR screening
Structural resemblance to BRS-3 and CB2 chemotypes
Bombesin and cannabinoid receptor subtype selectivity profiling
SAR studies
Distinct 2-propylsulfonyl, N,N-diisopropyl acetamide scaffold
Impact of steric bulk on target engagement and metabolic stability
Chromatographic method development
Defined mass spectral signature m/z 365.5 [M+H]+
HPLC/LC-MS method specificity and retention time consistency
Quote Request

Request a Quote for N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.